molecular formula C24H24N2O3 B263684 N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide

N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide

カタログ番号 B263684
分子量: 388.5 g/mol
InChIキー: XCSYZULGXXWHJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation.

作用機序

URB597 works by inhibiting the enzyme N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. Anandamide is an endogenous cannabinoid that binds to the cannabinoid receptors in the brain, producing analgesic and anti-inflammatory effects. By inhibiting N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, URB597 increases the levels of anandamide in the brain, leading to enhanced analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
URB597 has been shown to increase the levels of anandamide in the brain, leading to enhanced analgesic and anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects, possibly through the modulation of the endocannabinoid system. Additionally, URB597 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

実験室実験の利点と制限

URB597 has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied for its potential therapeutic applications, making it a viable candidate for pharmaceutical development. However, URB597 has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, it may have off-target effects on other enzymes besides N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, which may complicate its mechanism of action.

将来の方向性

There are several future directions for the study of URB597. One potential area of research is the development of more selective N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide inhibitors with longer half-lives. Another area of research is the investigation of URB597 in combination with other drugs for the treatment of various diseases. Additionally, the role of URB597 in the modulation of the endocannabinoid system in the brain is an area of ongoing research. Overall, URB597 has shown great promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.

合成法

The synthesis of URB597 involves the reaction of 2-phenethylamine with 2-naphthoyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine and acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis of URB597 is relatively simple and can be performed on a large scale, making it a viable candidate for pharmaceutical development.

科学的研究の応用

URB597 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. URB597 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, URB597 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

特性

分子式

C24H24N2O3

分子量

388.5 g/mol

IUPAC名

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H24N2O3/c1-17(27)26(16-13-18-9-3-2-4-10-18)22-21(25-14-7-8-15-25)23(28)19-11-5-6-12-20(19)24(22)29/h2-6,9-12H,7-8,13-16H2,1H3

InChIキー

XCSYZULGXXWHJP-UHFFFAOYSA-N

SMILES

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4

正規SMILES

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。